3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol
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Overview
Description
3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with a chloro group and a hydroxyl group, as well as a piperidine ring linked to a pyrazine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyridin-2-ol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlling temperature, solvent, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyridin-2-one derivative, while substitution of the chloro group can produce various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.
Medicine: The compound has potential as a lead compound for developing new drugs, particularly in the areas of oncology and infectious diseases.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a biological pathway. Alternatively, it may interact with a receptor, modulating its signaling and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol include other pyridine derivatives and pyrazine-containing compounds. Examples include:
- 2-(pyridin-2-yl)pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazoline–coumarin derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of both a chloro and hydroxyl group on the pyridine ring, along with the pyrazine-piperidine linkage, provides a distinct chemical profile that can lead to unique biological activities and applications.
Properties
IUPAC Name |
3-chloro-5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-6-10(7-19-14(12)21)15(22)20-5-1-2-11(9-20)23-13-8-17-3-4-18-13/h3-4,6-8,11H,1-2,5,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCIYOOQMEBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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